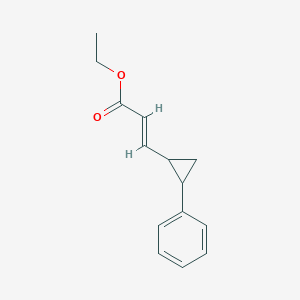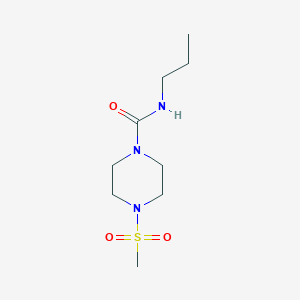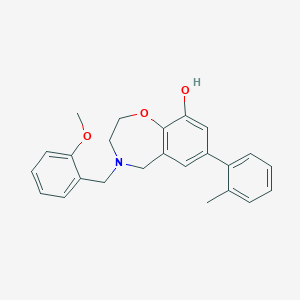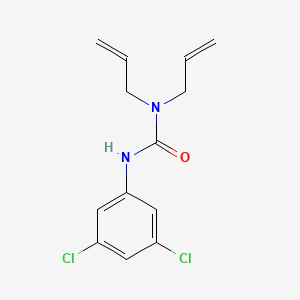![molecular formula C20H21N3O4 B5368940 N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5368940.png)
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide, also known as NBQX, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. NBQX is a non-competitive antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system. In
Wirkmechanismus
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to a site on the receptor that is distinct from the glutamate binding site, thus preventing the influx of calcium ions into the postsynaptic neuron and blocking the depolarization of the membrane potential. This mechanism of action effectively reduces the excitatory synaptic transmission and protects against the excitotoxicity induced by excessive glutamate release.
Biochemical and Physiological Effects
The blockade of AMPA receptors by this compound has been shown to have various biochemical and physiological effects. It reduces the release of excitatory neurotransmitters, such as glutamate and aspartate, and prevents the activation of downstream signaling pathways that are involved in cell death and inflammation. This compound also enhances the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promotes the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide has several advantages for lab experiments, including its high potency and selectivity for AMPA receptors, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, it also has some limitations, such as its short half-life and rapid metabolism, which require frequent dosing and limit its duration of action.
Zukünftige Richtungen
There are several future directions for the use of N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide in scientific research and potential therapeutic applications. One direction is the development of more potent and selective AMPA receptor antagonists that can overcome the limitations of this compound. Another direction is the investigation of the role of AMPA receptors in various neurological disorders and the potential use of AMPA receptor antagonists as neuroprotective agents. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and broaden its therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential in scientific research and therapeutic applications. Its non-competitive antagonism of AMPA receptors has been shown to have various biochemical and physiological effects, including the protection against excitotoxicity and the enhancement of neurotrophic factors. While this compound has some limitations, its use in lab experiments and future directions for research and therapeutic applications are promising.
Synthesemethoden
The synthesis of N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide involves several steps, including the reaction of 4-tert-butylbenzoyl chloride with 2-amino-3-nitrobenzoic acid to form 4-tert-butyl-N-(2-carboxy-3-nitrophenyl)benzamide. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-aminocarbonyl-2-styrylaniline to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. It has been shown to be effective in blocking the excitotoxicity induced by excessive glutamate release, which is implicated in various neurological disorders such as stroke, traumatic brain injury, and neurodegenerative diseases. This compound has also been used to study the mechanisms of synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
N-[(Z)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-20(2,3)15-9-7-14(8-10-15)19(25)22-17(18(21)24)12-13-5-4-6-16(11-13)23(26)27/h4-12H,1-3H3,(H2,21,24)(H,22,25)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUXDQVGAMPPPX-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4R*)-1-[(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5368859.png)
![3-chloro-4-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5368870.png)
![2-morpholin-4-yl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5368875.png)
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5368883.png)
![1-ethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5368888.png)
![N-(2-phenoxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5368896.png)
![N~2~-acetyl-N~1~-{[1-(hydroxymethyl)cyclobutyl]methyl}-N~1~-methyl-D-alaninamide](/img/structure/B5368917.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2-oxo-1(2H)-pyrimidinyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5368930.png)


![N-(4-isopropylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5368947.png)

